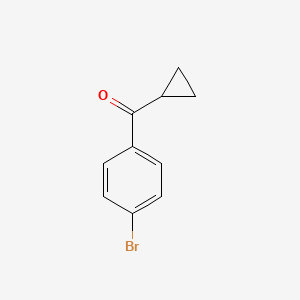

![molecular formula C8H11NO B1266433 ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボキサミド CAS No. 95-17-0](/img/structure/B1266433.png)

ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボキサミド

説明

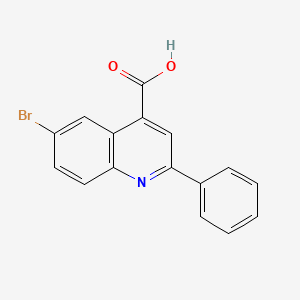

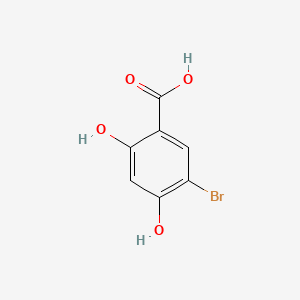

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as bicycloheptanecarboxamide, is a bicyclic amide derived from bicycloheptane and carboxamide. It is an important organic compound that is used in a variety of applications, including pharmaceuticals, cosmetics, and in scientific research. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antimicrobial activities. In addition, it has been found to possess antineoplastic and anti-tumor activities.

科学的研究の応用

- 用途: 研究者は、ビシクロ[2.2.1]ヘプタ-5-エン-2,3-ジオールにスウェーン酸化を施すことで、ビシクロ[2.2.1]ヘプタ-5-エン-2,3-ジオンの合成を改良しました。 この反応は、有機合成において用途が見られるα-ジケトンへの汎用性の高い経路を提供します .

- 用途: 科学者は、一連の5-ノルボルネン-2-カルボキサミド誘導体を合成し、5-HT1A、5-HT2A、および5-HT2C受容体に対する親和性を評価しました。 これらのリガンドは、セロトニンシグナル伝達に関連する潜在的な治療用途を持つ可能性があります .

- 用途: エンド-N-メチル-5-ノルボルネン-2-カルボキサミドは、ノルボルネン/パラジウム触媒のためのリガンドとして開発されています。 このようなリガンドは、さまざまな触媒変換において役割を果たします .

- 用途: ノルボルネンから誘導されたアルキルおよびシクロアルキル水素シクロヘキサ-4-エン-1,2-およびビシクロ[2.2.1]ヘプタ-5-エン-2,3-ジカルボキシレートは、抗菌特性を示すことがわかりました .

- 用途: 光学活性なアルキルおよびシクロアルキル水素シクロヘキサ-4-エン-1,2-およびビシクロ[2.2.1]ヘプタ-5-エン-2,3-ジカルボキシレートは、不斉ディールス-アルダー反応によって合成されました。 これらの化合物は、キラル触媒に用途を見つける可能性があります .

スウェーン酸化とビシクロ[2.2.1]ヘプタ-5-エン-2,3-ジオンの合成

セロトニン作動性リガンド

触媒におけるノルボルネンリガンド

抗菌活性

キラルモノエステル

創薬における足場

作用機序

Target of Action

It has been found that norbornene derivatives have potential therapeutic applications in cancer treatment .

Mode of Action

Norbornene derivatives have been found to interact with cancer cells, suggesting a potential antitumoral efficacy .

Biochemical Pathways

Norbornene derivatives have been studied for their impact on cancer cells, suggesting they may influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The lipophilicity of the compound, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

Norbornene derivatives have been associated with potential antitumoral effects .

特性

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915185 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95-17-0, 51757-82-5, 51757-85-8 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornene-5-exo-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornene-5-endo-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornene-5-endo-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Norbornene-5-exo-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives interesting for targeting serotonin receptors?

A: Research suggests that specific structural features within Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives contribute to their affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. The presence of a heterocyclic nucleus, a propyl chain, and a 4-substituted piperazine ring are crucial for binding to the 5-HT1A receptor. [] By modifying the substituents on these structural elements, researchers aim to fine-tune the affinity and selectivity of these compounds for different serotonin receptor subtypes. This approach holds promise for developing new therapeutic agents with improved efficacy and fewer side effects.

Q2: How does the structure of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives influence their interaction with serotonin receptors?

A: Studies using molecular docking simulations provide insights into how these compounds interact with their target receptors. For example, docking studies of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives with the 5-HT1A receptor can reveal key interactions like hydrogen bonding, hydrophobic interactions, and pi-stacking that contribute to the overall binding affinity. [] This information is valuable for understanding the structure-activity relationship (SAR) and guiding the design of novel compounds with improved potency and selectivity.

Q3: Beyond serotonin receptors, what other applications have been explored for Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives?

A: Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives have demonstrated potential in materials science. For instance, they can be employed as monomers in ring-opening metathesis polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of well-defined polymers with controlled molecular weight and architecture. These polymers can then be utilized to functionalize materials, enhancing their properties or enabling new functionalities.

Q4: Can you provide an example of how Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives are used in material functionalization?

A: One example involves utilizing Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives to functionalize monolithic media. By grafting polymers containing these derivatives onto the surface of porous monolithic supports, researchers have successfully immobilized metal catalysts like palladium and platinum. [] These immobilized catalysts offer several advantages over their homogeneous counterparts, such as easier separation from the reaction mixture and reusability. In this specific application, the Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives play a crucial role in anchoring the catalytic metal nanoparticles within the pores of the support material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

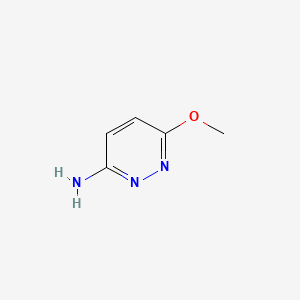

![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)

![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)